2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: is a compound with a complex structure, combining a pyrimidine ring, a phenyl group, and an acetamide moiety. Let’s break it down:
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Pyrimidine Ring: : The core structure contains a pyrimidine ring, which is a heterocyclic aromatic compound composed of two nitrogen atoms and four carbon atoms. Pyrimidines play essential roles in nucleic acids (DNA and RNA) and are involved in various biological processes.
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Trifluoromethyl Group: : The trifluoromethyl (CF₃) substituent enhances the compound’s lipophilicity and can influence its pharmacological properties.
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Sulfanyl Group: : The sulfanyl (SH) group contributes to the compound’s reactivity and potential interactions with biological targets.
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Methoxyphenyl Group: : The methoxyphenyl (OCH₃-C₆H₄-) group adds aromaticity and can affect solubility and binding interactions.
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Acetamide Moiety: : The acetamide (-CONH₂) functional group is a common motif in pharmaceutical compounds, often associated with amide bonds in peptides and proteins.
Preparation Methods
Synthetic Routes::
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Hydroxylation of 4,6-dichloropyrimidine: : The synthesis typically starts with 4,6-dichloropyrimidine, which undergoes selective hydroxylation at the 4-position using a suitable reagent (e.g., sodium hydroxide or potassium hydroxide) to yield the desired 4-hydroxy-6-chloropyrimidine intermediate.
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Trifluoromethylation: : The 4-hydroxy-6-chloropyrimidine is then treated with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the trifluoromethyl group at the 6-position.
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Thiolation: : The trifluoromethylated intermediate reacts with a thiol (e.g., thiophenol) to form the target compound, 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide.
Industrial Production:: Industrial-scale production may involve continuous flow processes, solid-phase synthesis, or other efficient methods to optimize yield and minimize waste.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability or reactivity.
Reduction: Reduction reactions could modify functional groups, such as converting the nitro group to an amino group.
Substitution: Substitution reactions (e.g., halogenation) may occur at various positions.
Common Reagents: Reagents like sodium hydroxide, trifluoromethylating agents, and thiols are crucial.
Major Products: The primary product is the title compound, but by-products may also form.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial activity).
Biological Studies: Explore its interactions with enzymes, receptors, or nucleic acids.
Materials Science: Assess its use in materials with specific properties (e.g., optical or electronic materials).
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, enzymes, or receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding or modulation.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to similar compounds.
Similar Compounds: Explore related pyrimidine derivatives, such as aminopyrimidines .
Properties
Molecular Formula |
C14H12F3N3O3S |
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Molecular Weight |
359.33 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H12F3N3O3S/c1-23-9-4-2-8(3-5-9)18-12(22)7-24-13-19-10(14(15,16)17)6-11(21)20-13/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21) |
InChI Key |
HTPFDVMYZZJPEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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